4'-Azetidinomethyl-3,4-difluorobenzophenone 4'-Azetidinomethyl-3,4-difluorobenzophenone
Brand Name: Vulcanchem
CAS No.: 898757-05-6
VCID: VC2290533
InChI: InChI=1S/C17H15F2NO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
SMILES: C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F
Molecular Formula: C17H15F2NO
Molecular Weight: 287.3 g/mol

4'-Azetidinomethyl-3,4-difluorobenzophenone

CAS No.: 898757-05-6

Cat. No.: VC2290533

Molecular Formula: C17H15F2NO

Molecular Weight: 287.3 g/mol

* For research use only. Not for human or veterinary use.

4'-Azetidinomethyl-3,4-difluorobenzophenone - 898757-05-6

Specification

CAS No. 898757-05-6
Molecular Formula C17H15F2NO
Molecular Weight 287.3 g/mol
IUPAC Name [4-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone
Standard InChI InChI=1S/C17H15F2NO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Standard InChI Key OAQIFKNRGHPMFG-UHFFFAOYSA-N
SMILES C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F
Canonical SMILES C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F

Introduction

4'-Azetidinomethyl-3,4-difluorobenzophenone is a complex organic compound with the molecular formula C₁₇H₁₅F₂NO and a molecular weight of 287.30 g/mol . It features a unique structure consisting of an azetidine ring attached to a benzophenone core, which is substituted with fluorine atoms at the 3 and 4 positions. This compound has garnered significant attention in scientific research due to its potential applications in chemistry, biology, and medicine.

Synthesis Methods

The synthesis of 4'-Azetidinomethyl-3,4-difluorobenzophenone typically involves the reaction of 3,4-difluorobenzophenone with azetidine in the presence of a suitable base. The reaction is usually carried out in organic solvents such as dichloromethane or toluene under reflux conditions. The resulting mixture is purified using column chromatography to obtain the desired product.

Chemical Reactions and Applications

4'-Azetidinomethyl-3,4-difluorobenzophenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of carboxylic acids, alcohols, or substituted benzophenones, depending on the conditions and reagents used.

Reaction TypeReagentsProducts
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols
SubstitutionSodium hydride in DMFSubstituted benzophenones

Biological Activity and Research Applications

This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The azetidine ring and fluorine atoms are believed to enhance the compound's binding affinity to specific molecular targets, such as enzymes or receptors, which may lead to the modulation of biochemical pathways.

Biological ActivityDescription
Antimicrobial ActivityExhibits activity against various pathogens
Anticancer ActivityShows potential in inhibiting cancer cell growth

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